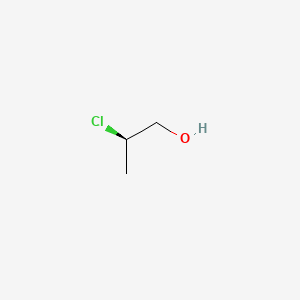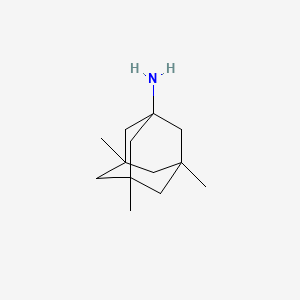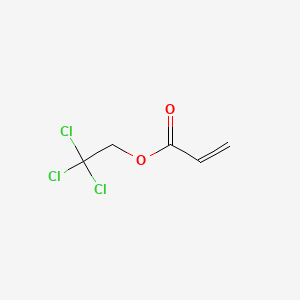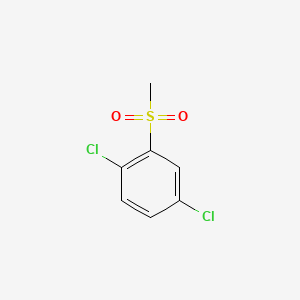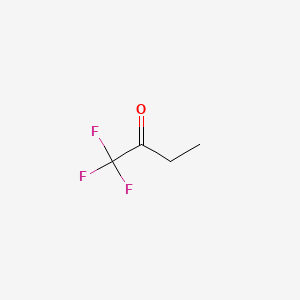
1,1,1-Trifluoro-2-butanone
Vue d'ensemble
Description
1,1,1-Trifluoro-2-butanone is an organic compound belonging to the class of ketones. It is characterized by the presence of three fluorine atoms attached to the first carbon atom and a ketone functional group on the second carbon atom. This compound is known for its high chemical stability and unique reactivity, making it a valuable intermediate in various chemical syntheses .
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-butanone has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Rotational Spectrum Analysis: Its rotational spectra have been extensively studied to understand its molecular structure and stability.
Radiopharmaceuticals: It is used in the synthesis of carbon-14 labeled compounds for medical diagnostics and biological research.
Biofuel Research:
Mécanisme D'action
Target of Action
It is known that the compound may be used in the synthesis of other complex molecules , suggesting that it could interact with various biological targets depending on the context.
Mode of Action
It is known to be used for the in situ generation of ethyl (trifluoromethyl)dioxirane (ETDO) , indicating that it may undergo reactions to form other active compounds.
Biochemical Pathways
Given its use in the synthesis of other compounds , it is likely that its effects on biochemical pathways are context-dependent and related to the specific reactions it undergoes.
Result of Action
As a chemical used in synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.
Analyse Biochimique
Biochemical Properties
1,1,1-Trifluoro-2-butanone plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of 5α,6β-dibromo-25-hydroxycholestan-3β-yl acetate . The interaction of this compound with enzymes such as ethyl (trifluoromethyl)dioxirane (ETDO) highlights its importance in biochemical synthesis . These interactions are primarily based on the compound’s ability to act as a building block in organic synthesis, facilitating the formation of complex molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, its interaction with ethyl (trifluoromethyl)dioxirane (ETDO) results in the generation of reactive intermediates that can participate in further biochemical reactions . Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their activity and leading to changes in the expression of target genes. These molecular interactions highlight the compound’s role in regulating biochemical processes.
Méthodes De Préparation
1,1,1-Trifluoro-2-butanone can be synthesized through several methods:
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction with lithium aluminium hydride yields trifluoro alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-butanone can be compared with other similar compounds such as:
1,1,1-Trifluoro-2-propanone: This compound has a similar structure but with one less carbon atom, making it less bulky and potentially more reactive in certain reactions.
1,1,1-Trifluoroacetone: Another similar compound, which also has three fluorine atoms but differs in the position of the ketone group.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical processes.
Propriétés
IUPAC Name |
1,1,1-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHMPFSDVNFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959050 | |
| Record name | 1,1,1-Trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-88-4 | |
| Record name | 1,1,1-Trifluoro-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 381-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trifluoro-2-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU2S3EQD9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1,1,1-Trifluoro-2-butanone and what insights do we have into its conformational landscape?
A1: this compound (C4H5F3O) exists predominantly in a conformation where the trifluoromethyl group and the carbonyl group are in a cis configuration (dihedral angle of 0°). This conformational preference, along with structural parameters like bond lengths and angles, has been determined through a combination of chirped-pulse Fourier transform microwave spectroscopy and quantum chemical calculations. This type of analysis is crucial for understanding the molecule's reactivity and potential interactions with other molecules.
Q2: How has this compound been utilized in synthetic chemistry?
A2: Research indicates that this compound serves as a valuable precursor in organic synthesis. Specifically, it acts as a key building block in the preparation of 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones. This synthetic pathway involves reacting this compound with alkyl vinyl ethers, leading to the formation of 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone intermediates. This synthetic route highlights the versatility of this compound in constructing more complex fluorinated molecules, which hold significance in medicinal chemistry and materials science.
Q3: Has this compound been incorporated into the development of any biologically active molecules?
A3: Yes, a derivative of this compound, known as BMS-229724 (4-[4-[2-[2-[bis(4-chlorophenyl)methoxy]ethylsulfonyl]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone), has shown promise as a selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a crucial role in the inflammatory cascade by releasing arachidonic acid from phospholipids. BMS-229724 demonstrated efficacy in reducing inflammation in preclinical models, highlighting the potential of this compound-derived compounds as therapeutic agents.
Q4: What analytical techniques have been employed to study this compound and its derivatives?
A4: Researchers utilize a combination of spectroscopic and chromatographic techniques for the characterization and analysis of this compound and related compounds. Chirped-pulse Fourier transform microwave spectroscopy has been crucial in elucidating the molecule's rotational spectrum, providing insights into its conformational preferences and structural details. Furthermore, radiolabeling strategies, such as incorporating carbon-14, have facilitated the synthesis and tracking of this compound derivatives in biological systems.
Q5: Has the potential of this compound and its derivatives been explored in the context of metal complexation?
A5: Interestingly, research has explored the interaction of a related compound, 4-(2-Thienyl)-4-thioxo-1,1,1-trifluoro-2-butanone (STTA), with metal ions. Studies have investigated the separation of metal-STTA complexes, such as those formed with Co(III), Ni(II), Cu(II), and Zn(II), using reversed-phase high-performance liquid chromatography (RP-HPLC). This research highlights the potential of this compound-derived ligands in coordination chemistry and separation science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
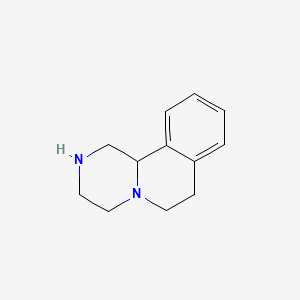
methanone](/img/structure/B1295794.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)

